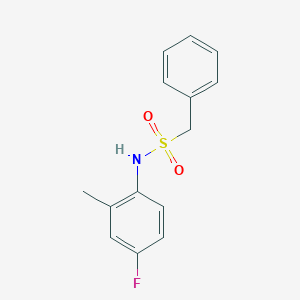
N-(4-fluoro-2-methylphenyl)-1-phenylmethanesulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-fluoro-2-methylphenyl)-1-phenylmethanesulfonamide, also known as FMPS, is a chemical compound that belongs to the sulfonamide class of compounds. It is commonly used in scientific research as a tool to study the activity of enzymes and receptors in biological systems. This compound has been found to have a wide range of applications in the field of biochemistry, pharmacology, and medicinal chemistry.
作用机制
The mechanism of action of N-(4-fluoro-2-methylphenyl)-1-phenylmethanesulfonamide involves the inhibition of the activity of enzymes and receptors in biological systems. It achieves this by binding to the active site of the target protein, thereby preventing its activity. The binding of N-(4-fluoro-2-methylphenyl)-1-phenylmethanesulfonamide to the target protein is reversible, allowing for the study of the protein's function in the absence and presence of the compound.
Biochemical and physiological effects:
The biochemical and physiological effects of N-(4-fluoro-2-methylphenyl)-1-phenylmethanesulfonamide are dependent on the target protein it inhibits. For example, the inhibition of carbonic anhydrase enzymes by N-(4-fluoro-2-methylphenyl)-1-phenylmethanesulfonamide can lead to a decrease in the production of bicarbonate ions, which are important for the regulation of acid-base balance in the body. The inhibition of ion channels and receptors by N-(4-fluoro-2-methylphenyl)-1-phenylmethanesulfonamide can lead to changes in the electrical activity of cells, which can have downstream effects on cellular processes.
实验室实验的优点和局限性
One of the major advantages of using N-(4-fluoro-2-methylphenyl)-1-phenylmethanesulfonamide in lab experiments is its potency and specificity for certain target proteins. This allows for the study of the function of these proteins in a controlled environment. However, one limitation of using N-(4-fluoro-2-methylphenyl)-1-phenylmethanesulfonamide is that it may not be effective in inhibiting all target proteins, and its effects may be dependent on the experimental conditions used.
未来方向
There are several future directions for the use of N-(4-fluoro-2-methylphenyl)-1-phenylmethanesulfonamide in scientific research. One potential application is in the development of new drugs for the treatment of diseases such as cancer and neurological disorders. N-(4-fluoro-2-methylphenyl)-1-phenylmethanesulfonamide has also been found to have potential as a tool for the study of protein-protein interactions, which play a crucial role in many biological processes. Additionally, the development of new synthetic methods for the production of N-(4-fluoro-2-methylphenyl)-1-phenylmethanesulfonamide could lead to the discovery of new compounds with improved properties for use in scientific research.
合成方法
The synthesis of N-(4-fluoro-2-methylphenyl)-1-phenylmethanesulfonamide can be achieved through several methods. One of the most commonly used methods involves the reaction of 4-fluoro-2-methylbenzenesulfonyl chloride with aniline in the presence of a base such as triethylamine. The reaction yields N-(4-fluoro-2-methylphenyl)-1-phenylmethanesulfonamide as a white solid with a high yield.
科学研究应用
N-(4-fluoro-2-methylphenyl)-1-phenylmethanesulfonamide has been extensively used in scientific research as a tool to study the activity of enzymes and receptors in biological systems. It has been found to be a potent inhibitor of carbonic anhydrase enzymes, which play a crucial role in the regulation of acid-base balance in the body. N-(4-fluoro-2-methylphenyl)-1-phenylmethanesulfonamide has also been found to inhibit the activity of certain ion channels and receptors, making it a valuable tool for studying the function of these proteins.
属性
IUPAC Name |
N-(4-fluoro-2-methylphenyl)-1-phenylmethanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14FNO2S/c1-11-9-13(15)7-8-14(11)16-19(17,18)10-12-5-3-2-4-6-12/h2-9,16H,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USXXDHJSIDBRMD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)F)NS(=O)(=O)CC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14FNO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-fluoro-2-methylphenyl)-1-phenylmethanesulfonamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(2-{[6-(dimethylamino)-2-methyl-4-pyrimidinyl]amino}ethyl)-2-pyrazinecarboxamide](/img/structure/B5403082.png)
![4-chloro-2-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]-5-(1-pyrrolidinyl)-3(2H)-pyridazinone](/img/structure/B5403086.png)


![1-(4-biphenylyl)benzo[cd]indol-2(1H)-one](/img/structure/B5403100.png)
![N-[2-(dimethylamino)ethyl]-2-(methylthio)benzamide](/img/structure/B5403104.png)

![7-(1-naphthyl)-2-(4-pyridinyl)[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B5403110.png)
![4-butoxy-N-(1-{[(2-furylmethyl)amino]carbonyl}-4-phenyl-1,3-butadien-1-yl)benzamide](/img/structure/B5403122.png)
![3-(4-methoxyphenyl)-2-{1-[(2-methyl-1-naphthyl)methyl]-1H-benzimidazol-2-yl}acrylonitrile](/img/structure/B5403126.png)



![5-amino-N-[2-(4,5-dimethyl-1,3-thiazol-2-yl)ethyl]-4-phenyl-1H-pyrazole-3-carboxamide](/img/structure/B5403158.png)